Home > Products > Screening Compounds P103418 > 3-Deazaguanosine triphosphate
3-Deazaguanosine triphosphate - 103122-85-6

3-Deazaguanosine triphosphate

Catalog Number: EVT-1165929
CAS Number: 103122-85-6
Molecular Formula: C11H17N4O14P3
Molecular Weight: 522.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Deazaguanosine triphosphate is classified as a nucleotide, specifically a purine nucleotide, due to its structural components that include a ribose sugar, a triphosphate group, and a modified guanine base. It is synthesized enzymatically from 3-deazaguanosine 5'-monophosphate, which itself can be produced through various synthetic methods involving imidazole derivatives .

Synthesis Analysis

The synthesis of 3-deazaguanosine triphosphate typically involves several key steps:

  1. Starting Material Preparation: The synthesis begins with 5-cyano-methyl-imidazole carboxylate, which undergoes alkylation to introduce substituents that influence the activity of the resulting compound .
  2. Cyclization: The alkylated product is cyclized to form the 3-deazapurine ring structure. This can be achieved through base-catalyzed cyclization or by employing liquid and methanolic ammonia under controlled conditions .
  3. Nucleoside Formation: A sugar moiety is attached to the imidazole ring, followed by protection of functional groups to facilitate further reactions. The resulting nucleoside is then phosphorylated to yield the triphosphate form .
  4. Purification: The final product undergoes purification steps, often involving chromatographic techniques to isolate the desired nucleotide from byproducts and unreacted materials .
Molecular Structure Analysis

The molecular structure of 3-deazaguanosine triphosphate includes:

  • Base: A modified guanine structure (3-deazaguanine) that lacks one nitrogen atom.
  • Sugar: A ribose sugar that forms part of the nucleoside backbone.
  • Phosphate Groups: Three phosphate groups linked via high-energy phosphoanhydride bonds.

Structural Data

  • Molecular formula: C10H14N5O13P3
  • Molecular weight: Approximately 407.2 g/mol
  • The structural modifications impact hydrogen bonding and base pairing properties, influencing its stability and reactivity in biochemical systems .
Chemical Reactions Analysis

3-Deazaguanosine triphosphate participates in several key chemical reactions:

  1. Phosphorylation: It can act as a substrate for kinases, undergoing phosphorylation reactions that are crucial for energy transfer and signaling within cells .
  2. Hydrolysis: The triphosphate can be hydrolyzed to release energy, converting it into diphosphate and inorganic phosphate, which is essential for various metabolic pathways .
  3. Incorporation into RNA: It can be incorporated into RNA strands during transcription processes, affecting RNA stability and function due to its modified structure .
Mechanism of Action

The mechanism of action for 3-deazaguanosine triphosphate primarily relates to its role as a substrate in enzymatic reactions:

Biochemical Implications

The incorporation of 3-deazaguanosine triphosphate into RNA can lead to altered biological activity and stability, making it a valuable tool in studies of RNA function and structure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water; solubility may vary depending on pH and ionic strength.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of nucleotides, particularly in phosphorylation reactions.

Relevant Data

  • Melting Point: Not extensively characterized but expected to be similar to other nucleotide triphosphates.
  • pKa values associated with phosphate groups indicate acidic behavior typical of nucleotides.
Applications

3-Deazaguanosine triphosphate has several scientific applications:

  1. Molecular Biology Research: Used as a tool in studying RNA dynamics and stability due to its unique properties compared to standard nucleotides .
  2. Drug Development: Investigated for potential therapeutic applications as an antiviral or anticancer agent by exploiting its modified structure to inhibit viral replication or cancer cell proliferation .
  3. Biochemical Assays: Employed in assays that require specific nucleotide incorporation or modification studies, allowing researchers to dissect complex biochemical pathways involving nucleotides.
Chemical Structure and Properties of 3-Deazaguanosine Triphosphate

Structural Modifications: N7 vs. N3 Deaza Analogs

3-Deazaguanosine triphosphate (3-deazaGTP) is defined by the replacement of the nitrogen atom at the purine ring’s 3-position (N3) with a carbon atom. This modification eliminates the N3 hydrogen-bonding acceptor site in the minor groove while preserving the Watson-Crick hydrogen-bonding face (N1-H and C2=O groups). Consequently, 3-deazaGTP retains the capacity to form canonical base pairs with cytidine triphosphate (CTP) but exhibits altered interactions in the minor groove due to the loss of this key polar atom [1] [3].

This contrasts fundamentally with 7-deazaguanosine derivatives (e.g., 7-deazaguanosine triphosphate), where nitrogen replacement occurs at the 7-position (N7). The N7 atom participates in Hoogsteen bonding and serves as a critical coordination site for metal ions. Its substitution disrupts major groove interactions and magnesium ion binding, significantly impacting nucleic acid-protein recognition and catalytic functions in ribozymes [3] [6]. The structural consequences of these modifications are therefore position-specific:

Table 1: Key Structural Differences in Deaza-Guanosine Triphosphate Analogs

Position ModifiedAtom ReplacedFunctional ConsequenceMajor Groove ImpactMinor Groove Impact
3-DeazaGTPN3 → CLoss of H-bond acceptor in minor groove; Altered hydrationMinimalSignificant (Loss of H-bonding)
7-DeazaGTPN7 → CLoss of H-bond acceptor and metal coordination siteSignificant (Loss of Mg²⁺ binding/Hoogsteen)Minimal

X-ray crystallographic studies of 3-deazaadenosine (structurally analogous to 3-deazaguanosine) in RNA duplexes confirm the absence of a characteristic water molecule typically hydrogen-bonded to the purine N3 atom, directly linking the missing nitrogen to altered minor groove hydration patterns and destabilization [3].

Physicochemical Characteristics: Stability, Solubility, and Spectroscopic Properties

3-Deazaguanosine triphosphate shares the general triphosphate moiety common to nucleoside triphosphates, contributing to high water solubility and negative charge at physiological pH. Its molecular formula is C₁₁H₁₇N₄O₁₄P₃, with a molecular weight of 522.19 g/mol [1]. The canonical SMILES representation is C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N, and its isomeric SMILES (C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N) explicitly defines the β-D-ribofuranose configuration [1].

While comprehensive stability data under diverse conditions (e.g., pH, temperature) for 3-deazaGTP specifically is limited in the provided results, its precursor nucleoside, 3-deazaguanosine (molecular formula C₁₁H₁₄N₄O₅, molecular weight 282.25 g/mol), exhibits stability under standard physiological conditions but may degrade under extremes of pH or temperature [4]. The triphosphate group inherently confers greater lability to hydrolysis, particularly at low pH or high temperature, compared to the nucleoside.

Ultraviolet (UV) absorption spectroscopy is crucial for quantification. 3-Deazaguanosine exhibits a characteristic UV spectrum due to its modified imidazo[4,5-c]pyridin-4-one chromophore. While exact molar extinction coefficients (ε) for 3-deazaGTP were not provided, its nucleoside analog, 3-deazaguanosine, serves as a proxy. Its absorption maxima are expected around 248 nm (pH 1) and 252 nm (pH 11), with ε values likely in the range of 10,000–12,000 M⁻¹cm⁻¹, typical for purine analogs [1] [4].

Table 2: Key Physicochemical Properties of 3-Deazaguanosine Triphosphate and Related Compounds

Property3-Deazaguanosine Triphosphate (3-deazaGTP)3-DeazaguanosineGuanosine Triphosphate (GTP)
Molecular FormulaC₁₁H₁₇N₄O₁₄P₃C₁₁H₁₄N₄O₅C₁₀H₁₆N₅O₁₄P₃
Molecular Weight (g/mol)522.19282.25523.18
SolubilityHigh (aqueous solutions)Soluble in water & organicsHigh (aqueous solutions)
Key UV λ_max (nm)~248–252 (estimated)248 (pH 1), 252 (pH 11)253
Stability ConcernsTriphosphate hydrolysispH/Temperature extremesTriphosphate hydrolysis

Comparative Analysis with Guanosine Triphosphate and 7-Deazaguanosine Derivatives

The biological function and biophysical behavior of 3-deazaGTP are profoundly influenced by its structural divergence from guanosine triphosphate (GTP) and 7-deazaguanosine triphosphate (7-deazaGTP).

  • Comparison with GTP (C₁₀H₁₆N₅O₁₄P₃): GTP serves as a fundamental energy currency, a substrate for RNA synthesis, and a critical cofactor in signal transduction (G-proteins), protein synthesis (translation elongation), microtubule dynamics, and mitochondrial protein import [2] [5]. The absence of the N3 atom in 3-deazaGTP disrupts crucial minor groove interactions. This destabilizes RNA duplexes incorporating 3-deazaGTP:CTP base pairs compared to GTP:CTP pairs, evidenced by significantly increased imino proton exchange rates in NMR studies and reduced melting temperatures (Tₘ) in UV experiments. The missing N3 interaction and altered hydration pattern are primary contributors to this destabilization, estimated at an average reduction of ~0.43 kcal/mol for internal base pairs [1] [3]. Furthermore, the loss of the N3 hydrogen-bonding site likely impairs recognition by GTP-binding proteins (G-proteins) and enzymes specifically reliant on minor groove contacts, limiting its role in GTP-dependent signaling or catalytic processes.

  • Comparison with 7-Deazaguanosine Derivatives (e.g., 7-deazaGTP): 7-Deazaguanosine modifications (e.g., tubercidin triphosphate) remove the N7 nitrogen. This atom is a key hydrogen bond acceptor in the major groove (Hoogsteen face) and a vital ligand for magnesium ions essential in ribozyme catalysis and some protein-nucleic acid interactions. Consequently, 7-deazaGTP incorporation severely disrupts major groove functions: it inhibits processes like nuclear speckle formation, impedes ribozyme activity by disrupting Mg²⁺ binding pockets, and alters base stacking preferences. Computational studies suggest 7-deazapurines favor stacking near G or C residues [3] [6]. In contrast, 3-deazaGTP primarily affects the minor groove. While both analogs generally reduce RNA duplex stability relative to GTP, the magnitude and structural origin differ: 7-deazaGTP's average destabilization is ~0.43 kcal/mol for internal A-mimic pairs (7DA:U vs A:U), stemming from altered major groove electrostatics and hydration [6], whereas 3-deazaGTP's similar average destabilization (~0.43 kcal/mol) arises from minor groove effects [1] [3].

This comparative analysis underscores the principle that the biological and biophysical consequences of deaza modifications are exquisitely sensitive to the specific position (N3 vs N7) of nitrogen replacement, dictating their impact on nucleic acid structure, stability, and recognition.

Properties

CAS Number

103122-85-6

Product Name

3-Deazaguanosine triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-4-oxo-5H-imidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C11H17N4O14P3

Molecular Weight

522.19 g/mol

InChI

InChI=1S/C11H17N4O14P3/c12-6-1-4-7(10(18)14-6)13-3-15(4)11-9(17)8(16)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,5,8-9,11,16-17H,2H2,(H,22,23)(H,24,25)(H3,12,14,18)(H2,19,20,21)/t5-,8-,9-,11-/m1/s1

InChI Key

FCBFMNZRZDXNQB-MGUDNFKCSA-N

SMILES

C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Synonyms

3-deaza-GTP
3-deazaguanosine triphosphate

Canonical SMILES

C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.